molecular formula C9H12O4 B8733158 Acrylic acid 2-oxo-4,4-dimethyltetrahydrofuran-3-yl ester

Acrylic acid 2-oxo-4,4-dimethyltetrahydrofuran-3-yl ester

Cat. No. B8733158
M. Wt: 184.19 g/mol
InChI Key: ICMBTQSRUNSRKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Acrylic acid 2-oxo-4,4-dimethyltetrahydrofuran-3-yl ester is a useful research compound. Its molecular formula is C9H12O4 and its molecular weight is 184.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality Acrylic acid 2-oxo-4,4-dimethyltetrahydrofuran-3-yl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Acrylic acid 2-oxo-4,4-dimethyltetrahydrofuran-3-yl ester including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

Acrylic acid 2-oxo-4,4-dimethyltetrahydrofuran-3-yl ester

Molecular Formula

C9H12O4

Molecular Weight

184.19 g/mol

IUPAC Name

(4,4-dimethyl-2-oxooxolan-3-yl) prop-2-enoate

InChI

InChI=1S/C9H12O4/c1-4-6(10)13-7-8(11)12-5-9(7,2)3/h4,7H,1,5H2,2-3H3

InChI Key

ICMBTQSRUNSRKI-UHFFFAOYSA-N

Canonical SMILES

CC1(COC(=O)C1OC(=O)C=C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

Acrylic acid 4,4-dimethyl-2-oxo-tetrahydro-furan-3-yl ester (R) was prepared in the following manner: 3-(S)-Hydroxy-4,4-dimethyl-dihydro-furan-2-one (2.60 g, 20 mmol) and diisopropylethylamine (5.2 mL, 30 mmol) in dichloromethane (25 mL) was cooled to −10° C. and treated dropwise with acryloyl chloride (2.03 mL, 25 mmol) and stirred for 2 h. 1M HCl (20 mL) was added and the organic layer was washed with sodium bicarbonate and water. The organic layer was dried over sodium sulfate, filtered and concentrated. Flash chromatography (10-40% EtOAc, hexanes) afforded 2.09 g (57% yield) of the desired acrylic acid 4,4-dimethyl-2-oxo-tetrahydro-furan-3-yl ester (R) as a clear oil. This substrate was used to prepare the acid chloride of (1R)-4-methyl-cyclohex-3-enecarboxylic acid analogous to the procedure described in Scheme 15 and Scheme 16.
Quantity
2.6 g
Type
reactant
Reaction Step One
Quantity
5.2 mL
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
2.03 mL
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
reactant
Reaction Step Three
[Compound]
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

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